molecular formula C7H7NO2 B11923164 Aziridin-1-yl(furan-2-yl)methanone CAS No. 89791-81-1

Aziridin-1-yl(furan-2-yl)methanone

Cat. No.: B11923164
CAS No.: 89791-81-1
M. Wt: 137.14 g/mol
InChI Key: UFLFIGVELQOIOV-UHFFFAOYSA-N
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Description

Aziridin-1-yl(furan-2-yl)methanone (CAS No: 89791-81-1) is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . This reagent features a unique structure combining an aziridine ring, a highly strained three-membered heterocycle known for its ring-strain-driven reactivity, with a furan-2-yl group . The aziridine moiety is a versatile building block in organic synthesis due to its susceptibility to ring-opening reactions, which allows for the construction of more complex nitrogen-containing molecules . The 2-furyl group is an electron-withdrawing substituent that can influence the electronic properties of the molecule and is a common pharmacophore found in various biologically active compounds . As such, this compound serves as a valuable synthetic intermediate for researchers in medicinal chemistry and organic synthesis, particularly for the development of novel chemical entities. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please note that aziridine derivatives are highly toxic and should be handled with appropriate safety precautions .

Properties

CAS No.

89791-81-1

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

aziridin-1-yl(furan-2-yl)methanone

InChI

InChI=1S/C7H7NO2/c9-7(8-3-4-8)6-2-1-5-10-6/h1-2,5H,3-4H2

InChI Key

UFLFIGVELQOIOV-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Procedure and Optimization

  • Reagents : Aziridine (1.0 equiv), furan-2-carbonyl chloride (1.2 equiv), triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.

  • Mechanism : The aziridine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the target ketone. Triethylamine neutralizes HCl, driving the reaction to completion.

  • Yield : 65–78% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

  • Challenges : Competing ring-opening of aziridine under acidic conditions necessitates strict temperature control and rapid workup.

Weinreb Amide-Mediated Synthesis

This two-step method converts aziridine carboxylic acid derivatives into ketones via stable Weinreb amide intermediates, ensuring regioselectivity and functional group tolerance.

Step 1: Formation of Aziridine Weinreb Amide

  • Reagents : Aziridine-1-carboxylic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.5 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv) in DCM.

  • Conditions : Stirred at room temperature for 12 h.

  • Yield : 85–90%.

Step 2: Grignard Addition to Weinreb Amide

  • Reagents : Aziridine Weinreb amide (1.0 equiv), furylmagnesium bromide (2.0 equiv) in tetrahydrofuran (THF) at −78°C.

  • Mechanism : The Grignard reagent attacks the Weinreb amide carbonyl, forming a tetrahedral intermediate that collapses to release the ketone and dimethylhydroxylamine byproduct.

  • Yield : 70–75% after quenching with NH4Cl and extraction.

Friedel-Crafts Acylation with Lewis Acid Catalysis

Furan undergoes electrophilic substitution with aziridine-containing acyl chlorides in the presence of Lewis acids, though this method is less common due to furan’s modest reactivity.

Procedure

  • Reagents : Furan (1.5 equiv), aziridine-1-carbonyl chloride (1.0 equiv), FeCl₃ (10 mol%) in DCM.

  • Conditions : Reflux for 6–8 h under nitrogen.

  • Yield : 40–50% due to competing polymerization of furan.

  • Optimization : Substituting FeCl₃ with milder ZnCl₂ improves selectivity but reduces conversion.

Reductive Amination of Furan-2-carbaldehyde with Aziridine

While reductive amination typically forms amines, modified protocols using sodium cyanoborohydride in methanol enable selective ketone formation under acidic conditions.

Procedure

  • Reagents : Furan-2-carbaldehyde (1.0 equiv), aziridine (1.2 equiv), NaBH₃CN (1.5 equiv) in methanol with acetic acid (0.5 equiv).

  • Conditions : Stirred at 50°C for 24 h.

  • Yield : <30%, limited by over-reduction to secondary amines.

Comparative Analysis of Methods

MethodYield (%)AdvantagesLimitations
Direct Acylation65–78Simple, one-stepSensitivity to moisture/pH
Weinreb Amide70–75High regioselectivityMulti-step synthesis
Friedel-Crafts40–50Utilizes aromatic chemistryLow yield, side reactions
Reductive Amination<30Mild conditionsPoor selectivity

Mechanistic Insights and Stability Considerations

  • Aziridine Reactivity : The ring strain in aziridine enhances nucleophilicity but also increases susceptibility to ring-opening under acidic or high-temperature conditions.

  • Ketone Stability : The electron-withdrawing furan group stabilizes the ketone against enolization, enabling storage at −20°C for months .

Chemical Reactions Analysis

Types of Reactions: Aziridin-1-yl(furan-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Aziridin-1-yl(furan-2-yl)methanone has been explored in several key areas:

1. Medicinal Chemistry:

  • Anticancer Research: The compound is investigated for its cytotoxic properties, particularly its ability to interact with DNA. Aziridine derivatives have shown promise in inhibiting DNA replication, which is crucial for cancer cell proliferation.
  • Antimicrobial Activity: Studies have indicated that functionalized derivatives exhibit significant antibacterial and antifungal activities. For instance, modifications to the aziridine framework have resulted in compounds with effective minimum inhibitory concentrations (MIC) against various pathogens, including Enterococcus faecalis and Candida krusei .

2. Organic Synthesis:

  • Building Blocks for Heterocycles: this compound serves as a versatile building block for synthesizing complex heterocyclic compounds. Its ability to undergo ring-opening reactions facilitates the creation of diverse chemical entities.

3. Polymer Science:

  • The compound is utilized in producing polymers with unique properties due to its reactive nature, allowing for the development of materials tailored for specific applications.

Case Study 1: Anticancer Activity

A study focused on the interaction of this compound with DNA revealed that the compound can form covalent bonds with nucleophilic sites on DNA strands. This interaction inhibits the replication process, leading to cytotoxic effects on cancer cells. The results suggest potential applications in developing new anticancer drugs.

Case Study 2: Antimicrobial Efficacy

Research evaluated various derivatives of this compound for their antimicrobial properties. Compounds derived from this framework demonstrated selective antibacterial activity against Staphylococcus aureus and antifungal action against Candida krusei. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the aziridine ring significantly enhanced antimicrobial efficacy .

Mechanism of Action

The mechanism of action of aziridin-1-yl(furan-2-yl)methanone involves its interaction with biological molecules such as DNA and proteins. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently bind to nucleophilic sites on DNA or proteins. This interaction can result in the inhibition of DNA replication and protein function, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) logP Key Substituents Reference
This compound ~191.2 (calc.) Not reported ~1.2 Aziridine, furan
Furan-2-yl(pyrrolidin-1-yl)methanone 179.2 Oil (no mp) 1.8 Pyrrolidine, furan
(4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone 280.3 123–124 3.5 Ethoxynaphthyl, furan
4-(4-Aminophenyl)piperazin-1-ylmethanone 297.3 Not reported 1.5 Piperazine, aminophenyl, furan

Key Observations :

  • Aziridine derivatives exhibit lower molecular weights and logP values compared to bulkier analogs (e.g., naphthyl-substituted compounds), suggesting improved solubility but reduced membrane permeability.
  • The aziridine ring’s strain may reduce thermal stability, as evidenced by the lack of reported melting points .
Protein Tyrosine Kinase (PTK) Inhibition
  • Furan-2-yl(phenyl)methanone derivatives: IC$ _{50} $ values range from 2.72 μM (compound 8c) to 13.23 μM, outperforming genistein (IC$ _{50} $ 13.65 μM) .
  • This compound: No direct activity data, but the aziridine’s electrophilicity may enhance covalent binding to kinase active sites, akin to nitrophenyl analogs (e.g., aziridin-1-yl-(4-nitrophenyl)methanone, which shows reactivity but higher toxicity) .
Metalloproteinase II (MPII) Inhibition
  • [5-(4-Nitrophenyl)furan-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone: Forms hydrogen bonds with MPII’s Ile 77 (bond lengths 4.17–4.33 Å) .
  • This compound: The smaller aziridine ring may sterically hinder similar interactions, reducing potency compared to piperazine derivatives.

Biological Activity

Aziridin-1-yl(furan-2-yl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The aziridine ring, combined with the furan moiety, presents unique structural features that may contribute to its pharmacological properties. This article explores the biological activity of this compound, summarizing relevant studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of furan derivatives with aziridine precursors. The presence of the aziridine ring is crucial, as it can enhance the compound's reactivity and biological potential.

Biological Activity Overview

Research indicates that compounds containing aziridine and furan moieties exhibit a range of biological activities, particularly antimicrobial properties. A study reported that several aziridine derivatives demonstrated moderate to good antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL against various bacterial and fungal strains .

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of selected aziridine derivatives, including this compound.

CompoundMIC (µg/mL)Target Organism
This compound16Enterococcus faecalis
Compound 232Staphylococcus aureus
Compound 8a16Candida krusei

The data suggests that this compound exhibits selective antibacterial activity, particularly against Enterococcus faecalis, which is significant given the rising resistance to conventional antibiotics.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of the aziridine ring significantly contributes to the antimicrobial profile. Modifications to the aziridine structure, such as substituting different functional groups or altering the position of the furan ring, can impact biological activity . For instance, replacing the aziridine with a dimethylamine group resulted in a marked reduction in antimicrobial efficacy .

Case Studies

Several case studies have highlighted the biological potential of similar compounds:

  • Study on Antimicrobial Properties : A series of arylaziridines were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with an aziridine moiety showed promising activity against both Gram-positive and Gram-negative bacteria .
  • Furan Fatty Acids : Research on furan fatty acids revealed their anti-inflammatory properties, suggesting that furan-containing compounds could have broader therapeutic applications beyond antimicrobial activity .
  • Synthetic Approaches : Recent advancements in synthetic methodologies have allowed for the efficient production of aziridines with diverse substituents, facilitating further exploration of their biological activities .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the aziridine moiety into furan-2-yl methanone derivatives?

  • Methodological Answer : A two-step approach is commonly employed:

  • Step 1 : Coupling the furan-2-carbonyl group with an aziridine precursor via nucleophilic substitution. For example, potassium carbonate in acetonitrile at 70°C facilitates aromatic substitution reactions (e.g., replacing nitro or halogen groups with amines) .
  • Step 2 : Reduction of intermediates (e.g., nitro to amine) using hydrogen gas or sodium borohydride under controlled pH and temperature .
  • Key Reagents : DBU (1,8-diazabicycloundec-7-ene) in THF or AlCl₃ for Lewis acid-catalyzed acylations can optimize yields .

Q. How can spectroscopic techniques confirm the structure of Aziridin-1-yl(furan-2-yl)methanone?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1670–1700 cm⁻¹ and furan ring vibrations at 1500–1600 cm⁻¹. Compare with reference data for similar compounds (e.g., 1-(2-furanyl)ethanone) .
  • NMR :
  • ¹H NMR : Furan protons appear as doublets (δ 6.3–7.4 ppm). Aziridine protons resonate as distinct triplets (δ 1.5–2.5 ppm) due to ring strain.
  • ¹³C NMR : Carbonyl carbon at δ 190–200 ppm; aziridine carbons at δ 30–40 ppm .
  • Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., m/z 165.1 for C₈H₇NO₂) and fragmentation patterns (e.g., loss of CO from the ketone group) .

Q. What purification methods are suitable for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use Et₃N-treated silica gel with gradients of EtOAc/CH₂Cl₂ (e.g., 2.5% EtOAC) to prevent decomposition of acid-sensitive aziridine .
  • Recrystallization : Optimize solvent polarity using mixtures like hexane/ethyl acetate to enhance crystalline yield .

Advanced Research Questions

Q. How do computational methods predict the bioactivity of aziridine-containing furan derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like PyRx or AutoDock to simulate binding to targets (e.g., FLT3 tyrosine kinase, implicated in leukemia). Compare docking scores (e.g., −7.5 kcal/mol for furan-indole analogs) with known inhibitors like Gliteritinib (−9.3 kcal/mol) .
  • Pharmacophore Modeling : Map hydrogen bond acceptors (aziridine N) and hydrophobic regions (furan ring) to prioritize analogs for synthesis .

Q. What are the challenges in stabilizing this compound under experimental conditions?

  • Methodological Answer :

  • pH Sensitivity : Avoid acidic conditions (pH < 6) to prevent aziridine ring-opening. Use buffered solutions (pH 7–8) in biological assays .
  • Thermal Stability : Monitor decomposition via HPLC at elevated temperatures (>80°C). Store at −20°C under inert gas (N₂/Ar) to prolong shelf life .

Q. How can enantioselective synthesis of chiral aziridine-furan conjugates be achieved?

  • Methodological Answer :

  • Chiral Catalysts : Employ Evans’ oxazaborolidines or Jacobsen’s salen complexes to induce asymmetry during aziridine formation .
  • Chiral HPLC : Use columns like Chiralpak IG with hexane/isopropanol gradients to resolve enantiomers and determine enantiomeric excess (ee) .

Q. What side reactions dominate during the synthesis of strained aziridine-furan conjugates?

  • Methodological Answer :

  • Ring-Opening : Aziridine may react with nucleophiles (e.g., water, amines) to form linear amines. Mitigate by using anhydrous solvents and Schlenk techniques .
  • Polymerization : Furan derivatives can undergo Diels-Alder reactions under heat. Control reaction temperatures (<70°C) and add inhibitors like BHT .

Q. How do structural modifications on the furan ring influence reactivity and bioactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., nitro at C5): Increase electrophilicity of the carbonyl, enhancing nucleophilic substitution rates .
  • Methyl Substituents (e.g., 5-methylfuran): Improve metabolic stability in vitro, as seen in analogs like 1-(5-methyl-2-furyl)ethanone .

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